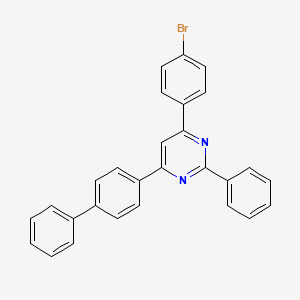

4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

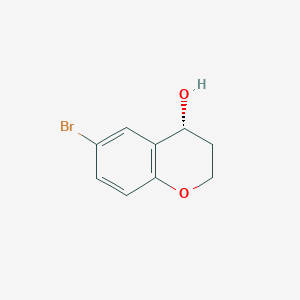

The compound “4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and it also has several phenyl (C6H5) groups attached to it. One of these phenyl groups is substituted with a bromine atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring and the phenyl groups. The bromine atom on one of the phenyl rings would be a significant feature, as halogens are often involved in various chemical reactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents present. The bromine atom could potentially be replaced in a substitution reaction, and the compound could possibly undergo reactions at the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the bromine atom and the arrangement of the phenyl groups could influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Tyrosinase Inhibition

Biphenyl-based compounds have shown significant potential in the inhibition of tyrosinase, an enzyme crucial in melanin synthesis. The study by Kwong et al. (2017) synthesized various biphenyl ester derivatives and found that some exhibited considerable anti-tyrosinase activities, comparable to standard inhibitors like kojic acid. These findings suggest potential applications in areas like dermatology and cosmetic skin treatments (Kwong et al., 2017).

GPR119 Agonists for Glucose Tolerance

Negoro et al. (2012) identified novel 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists. One specific compound, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, improved glucose tolerance in mice and exhibited favorable pharmacokinetic profiles. This suggests potential therapeutic applications in treating diabetes or metabolic disorders (Negoro et al., 2012).

Antimicrobial Activity

Shaban et al. (2000) synthesized acyclo C-nucleosides containing a 4-oxo-6-phenylpyrimidine moiety and tested their antibacterial and antifungal properties. These compounds showed promising antimicrobial activities, highlighting their potential use in developing new antimicrobial agents (Shaban et al., 2000).

Phosphodiesterase Inhibition

Bukhari et al. (2013) prepared a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, which showed marked activities in phosphodiesterase (PDE) inhibition. These compounds have potential applications in treating diseases related to PDE dysfunction, like neurodegenerative disorders (Bukhari et al., 2013).

Optical and Electronic Applications

Diarra et al. (2021) designed a 4,6-distyrylpyrimidine chromophore with diphenylamino electron-donating groups for use in optoelectronics. This compound exhibited intense emission solvatochromism, making it suitable for applications in light-emitting devices and sensors (Diarra et al., 2021).

Nonlinear Optical Exploration

Hussain et al. (2020) explored the nonlinear optical (NLO) properties of thiopyrimidine derivatives, including phenyl pyrimidine compounds. The study demonstrated that these compounds have significant NLO characteristics, suggesting their use in NLO fields and optoelectronic applications (Hussain et al., 2020).

Safety and Hazards

properties

IUPAC Name |

4-(4-bromophenyl)-2-phenyl-6-(4-phenylphenyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19BrN2/c29-25-17-15-23(16-18-25)27-19-26(30-28(31-27)24-9-5-2-6-10-24)22-13-11-21(12-14-22)20-7-3-1-4-8-20/h1-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCGHXGRCSQGIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)C5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine | |

CAS RN |

1421599-34-9 |

Source

|

| Record name | 4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

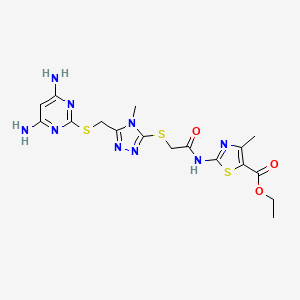

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379531.png)

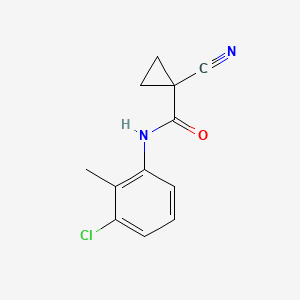

![1-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide](/img/structure/B2379534.png)

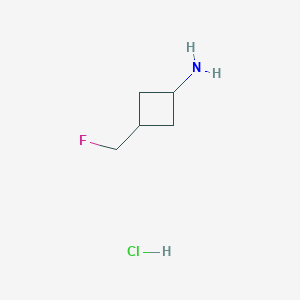

![tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate](/img/structure/B2379535.png)

![(2R)-2-[(5,6-dichloro-2-methylpyridin-3-yl)formamido]-N-methylpropanamide](/img/structure/B2379538.png)

![2-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2379539.png)

![tert-Butyl 4-hydroxy-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2379541.png)

![3-(6-(4-(4-fluorophenyl)piperazin-1-yl)-6-oxohexyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2379543.png)

![Tert-butyl N-[2-amino-3-hydroxy-2-(hydroxymethyl)propyl]-N-methylcarbamate](/img/structure/B2379547.png)